alpha-Muurolene
Description
Contextualization as a Sesquiterpene Hydrocarbon
Alpha-muurolene (B108458) is chemically defined as a sesquiterpene, which are terpenes composed of three isoprene units, giving them a 15-carbon skeleton (C15H24). nih.gov Specifically, it is a carbobicyclic compound, meaning its structure contains two fused rings of carbon atoms. nih.gov The systematic IUPAC name for the (-)-α-muurolene enantiomer is (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene. nih.gov As a hydrocarbon, it is composed entirely of carbon and hydrogen atoms.
The biosynthesis of all sesquiterpenoids, including this compound, originates from the precursor molecule farnesyl pyrophosphate (FPP). The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases. In the case of this compound, the specific enzyme responsible is this compound synthase (EC 4.2.3.125), which facilitates the conversion of (2E,6E)-farnesyl diphosphate (B83284) into this compound and diphosphate. wikipedia.org This enzymatic process has been notably characterized in the fungus Coprinus cinereus. wikipedia.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 271.00 to 272.00 °C @ 760.00 mm Hg |
| Flash Point | 223.00 °F (106.11 °C) |
| Specific Gravity | 0.91100 to 0.91700 @ 25.00 °C |
| Refractive Index | 1.50200 to 1.50800 @ 20.00 °C |
| Water Solubility | 0.06276 mg/L @ 25 °C (estimated) |
Significance in Natural Products Chemistry and Chemical Ecology
This compound holds considerable significance in the realm of natural products chemistry. Its characteristic woody and slightly spicy aroma makes it a valuable component in the fragrance industry. vulcanchem.com Beyond its sensory attributes, the molecular structure of this compound serves as a chemical scaffold for the synthesis of new and potentially bioactive derivatives. For instance, novel derivatives such as (+)-3beta-hydroxy-alpha-muurolene have been isolated from marine organisms, thereby expanding the known structural diversity of this class of compounds.
In the field of chemical ecology, this compound plays a crucial role as a volatile organic compound (VOC). Plants release VOCs like this compound to mediate interactions with their environment. These chemical signals can serve various purposes, including attracting pollinators, deterring herbivores, and communicating with other plants. researchgate.net Furthermore, this compound has been identified as a potential allelochemical, a compound that can influence the growth and development of neighboring plants and microbes. For example, essential oils containing this compound have demonstrated phytotoxic effects, inhibiting the germination of certain plant species.
Overview of Current Research Trajectories
Current research on this compound is multifaceted, exploring its biosynthesis, natural distribution, and a range of biological activities. A primary focus of investigation is its potential as a bioactive agent. Studies have highlighted the antimicrobial properties of essential oils rich in this compound. For example, the essential oil of Xenophyllum poposum, which contains this compound, has demonstrated activity against the bacterium Staphylococcus aureus. Similarly, plants like Hyptis monticola and Phoebe bournei, which contain significant amounts of this compound, also exhibit antibacterial and antifungal properties. vulcanchem.com
Research is also delving into the insecticidal potential of this compound. Essential oils containing this compound have shown efficacy against various insect pests. nih.gov For instance, the essential oil of Pilgerodendron uviferum, which includes this compound, has demonstrated insecticidal effects. nih.gov The biosynthesis of this compound is another active area of research, with studies focusing on the characterization of this compound synthase and the genetic basis of its production in different organisms.
Natural Sources of this compound
| Organism | Species | Part/Type | Reported Concentration (%) |
|---|---|---|---|
| Plant | Phoebe bournei | Wood Essential Oil | 7.32 |
| Plant | Hyptis monticola | Essential Oil | 6.4 |
| Plant | Amorpha fruticosa | Fruits Essential Oil | 12.54 |
| Plant | Pilgerodendron uviferum | Essential Oil | 2.9 |
| Fungus | Coprinus cinereus | - | - |
| Plant | Salvia rosmarinus | - | Reported |
| Plant | Tetradenia riparia | - | Reported |
Structure
2D Structure
Properties
CAS No. |
10208-80-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m0/s1 |
InChI Key |
QMAYBMKBYCGXDH-ZNMIVQPWSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC1)C(=CC[C@H]2C(C)C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Other CAS No. |
10208-80-7 |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Plant Sources and Essential Oil Constituents
The essential oils of many aromatic plants are rich and complex mixtures of volatile compounds, with α-Muurolene often being a notable constituent. Its presence and concentration can be influenced by various factors, including the plant's genetics, geographical location, and developmental stage.
Alpha-Muurolene (B108458) has been identified in the essential oils of a wide array of plant species from different families. In Amorpha fruticosa (desert false indigo), the essential oil extracted from its fruits has been found to contain α-Muurolene at a concentration of 12.54%. pherobase.com The essential oil of Schinus molle (Peruvian pepper tree) is another significant source of this compound. mdpi.comnih.gov
The Lamiaceae family also features several species that produce α-Muurolene. For instance, it is a component of the essential oil of Salvia rosmarinus (rosemary) nih.govresearchgate.net and has been detected in Tetradenia riparia (misty plume bush), with some analyses reporting concentrations as high as 1.8%. mdpi.com The essential oil of Hyptis monticola has also been reported to contain α-Muurolene at a concentration of 6.4%.
In the Pinaceae family, various Pinus species are known to produce essential oils containing α-Muurolene, although the specific concentration can vary. actapol.net For example, it has been identified in the needle essential oils of Pinus species. Furthermore, the fruit oil of Cinnamomum zeylanicum (cinnamon) has been reported to contain α-Muurolene. mdpi.commdpi.comni.ac.rs While the essential oil of Inula helenium (elecampane) has been analyzed in several studies, the presence of α-Muurolene has not been consistently reported as a major component. researchgate.netmdpi.com
Table 1: Presence of α-Muurolene in Selected Plant Species
| Plant Species | Family | Plant Part | Reported Concentration (%) |
|---|---|---|---|
| Amorpha fruticosa | Fabaceae | Fruits | 12.54 pherobase.com |
| Schinus molle | Anacardiaceae | Drupes, Leaves | Present mdpi.comnih.govresearchgate.net |
| Salvia rosmarinus | Lamiaceae | Aerial Parts | Present nih.govresearchgate.net |
| Tetradenia riparia | Lamiaceae | Leaves | 1.8 mdpi.com |
| Hyptis monticola | Lamiaceae | - | 6.4 |
| Pinus species | Pinaceae | Needles | Present actapol.net |
| Cinnamomum zeylanicum | Lauraceae | Fruits, Bark | Present mdpi.commdpi.comni.ac.rs |
| Inula helenium | Asteraceae | Roots, Aerial Parts | Not consistently reported researchgate.netmdpi.com |
The chemical composition of essential oils, including the concentration of α-Muurolene, is not static. It is subject to significant variation depending on the specific plant tissue analyzed and the developmental stage of the plant. For example, in Tetradenia riparia, the composition of the essential oil from the leaves can differ from that of the flower buds. nih.gov
Geographical location and environmental conditions also play a crucial role in the chemodiversity of plant essential oils. Studies on Amorpha fruticosa have revealed that the major components of its essential oil can differ markedly depending on where the plant material was collected. uliege.be Similarly, the essential oil profile of Schinus molle can vary between different countries. researchgate.net Seasonal variations have also been observed to influence the chemical composition of essential oils in species like Tetradenia riparia. nih.gov
Fungal Production and Microbial Metabolites
Fungi are prolific producers of a vast array of secondary metabolites, including volatile organic compounds like sesquiterpenes. This compound has been identified as a product of several fungal species, highlighting the role of the fungal kingdom in its biosynthesis.
Several species of Basidiomycetes, a major phylum of fungi that includes mushrooms, are known to synthesize α-Muurolene. The inky cap fungus, Coprinopsis cinereus, possesses a sesquiterpene synthase that is responsible for the formation of α-Muurolene. cabidigitallibrary.org Another basidiomycete, Omphalotus olearius, the jack-o'-lantern mushroom, also produces α-Muurolene. thegoodscentscompany.comnih.gov While the volatile compounds of Flammulina velutipes (enoki mushroom) have been studied, the specific production of α-Muurolene is not prominently documented in the available research. researchgate.netareeo.ac.ir
Beyond the Basidiomycetes, other fungal genera also contribute to the natural production of α-Muurolene. Strains of Aspergillus flavus, a common mold, have been shown to emit a range of volatile organic compounds, including α-Muurolene. pherobase.commdpi.comresearchgate.netthegoodscentscompany.comnih.gov Furthermore, various species of the genus Trichoderma, which are known for their biocontrol properties, also produce α-Muurolene as part of their volatile profile. cabidigitallibrary.orgnih.govnih.gov
Table 2: Fungal Producers of α-Muurolene
| Fungal Species | Phylum/Genus | Finding |
|---|---|---|
| Coprinopsis cinereus | Basidiomycota | Synthesizes α-Muurolene via a specific synthase cabidigitallibrary.org |
| Omphalotus olearius | Basidiomycota | Produces α-Muurolene thegoodscentscompany.comnih.gov |
| Flammulina velutipes | Basidiomycota | Production not prominently documented researchgate.netareeo.ac.ir |
| Aspergillus flavus | Ascomycota | Emits α-Muurolene as a volatile organic compound pherobase.commdpi.comresearchgate.netthegoodscentscompany.comnih.gov |
| Trichoderma species | Ascomycota | Produce α-Muurolene as part of their volatile profile cabidigitallibrary.orgnih.govnih.gov |
Presence in Fermented Products and Complex Biological Matrices
The process of fermentation can lead to the development of complex aromatic profiles in food and beverages, sometimes resulting in the presence of compounds like α-Muurolene. For instance, α-Muurolene has been identified in Chinese liquor, suggesting its formation or release during the fermentation and aging process. While research has been conducted on the volatile compounds in various fermented products like beer, wine, and cheese, the presence of α-Muurolene is not consistently reported as a significant component in these matrices. mdpi.comnih.gov
Fermented Legumes (e.g., soksungjang from buckwheat and soybeans)
This compound has been identified as one of the volatile compounds present in soksungjang, a traditional Korean fermented soybean paste. nih.govnih.gov The fermentation process, which involves microorganisms degrading macromolecules in soybeans and other grains, leads to the production of various volatile compounds that contribute to the final aroma and flavor of the product. nih.gov
In a study comparing traditionally manufactured buckwheat soksungjang (TBS) with commercially modified buckwheat soksungjang (CBS), this compound was detected in both types. The content of this compound was observed to change significantly during the fermentation period. For instance, in TBS, the concentration of this compound showed a notable increase after the first week of fermentation before decreasing in the subsequent weeks. nih.gov Another study investigating the effects of different microbial starters on buckwheat soksungjang (BS) also reported the presence of this compound. nih.gov Untargeted metabolomics approaches have successfully identified miscellaneous compounds like α-cubebene, δ-cadinene, 3-hydroxy-2-methylpyran-4-one, and this compound in soksungjang. oup.com
Table 1: this compound Content in Traditionally vs. Commercially Manufactured Buckwheat Soksungjang During Fermentation nih.gov
| Fermentation Period | This compound Content (µg/kg) - TBS | This compound Content (µg/kg) - CBS |
| 0 Weeks | 0.110 ± 0.022 | 0.112 ± 0.025 |
| 1 Week | 1.765 ± 0.220 | 0.388 ± 0.045 |
| 2 Weeks | Data not specified | Data not specified |
| 5 Weeks | Data not specified | Data not specified |
TBS: Traditionally manufactured buckwheat soksungjang; CBS: Commercially modified buckwheat soksungjang. Data is presented as mean ± standard deviation.
Propolis Derived from Bees
This compound is a recognized volatile constituent of propolis, a resinous mixture produced by honeybees from substances collected from plants. researchgate.net Propolis is used by bees to seal cracks in the hive and protect the colony from infections. semanticscholar.org The chemical composition of propolis, including its volatile compounds, can vary significantly depending on the geographical region and the local flora visited by the bees.
Studies analyzing the chemical composition of propolis from different locations have identified this compound as part of its terpene profile. researchgate.net For example, research on propolis from various Italian regions found this compound in concentrations ranging from 0.78% to 6.59%. semanticscholar.org Similarly, analyses of propolis from Croatia and Greece also reported the presence of this compound among other terpenoids like α-pinene, δ-cadinene, and α-eudesmol. researchgate.netsemanticscholar.org The identification of these compounds is often carried out using techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry. thegoodscentscompany.comthegoodscentscompany.com
Table 2: Terpenoid Constituents Identified in Propolis from Various Regions researchgate.netsemanticscholar.org
| Compound | Region(s) Where Identified |
| This compound | Italy, Croatia, Greece |
| alpha-Pinene | Croatia, Greece |
| delta-Cadinene | Italy, Greece |
| gamma-Cadinene | Italy, Croatia |
| alpha-Eudesmol | Greece |
| T-Cadinol | Italy |
| alpha-Cadinol | Italy |
Role as a Volatile Organic Compound (VOC) in Biological Emissions
This compound is classified as a sesquiterpene (C15H24), a major category of biogenic volatile organic compounds (BVOCs) emitted by living organisms, particularly plants. copernicus.orgnih.gov Volatile organic compounds are secondary metabolites with low molecular weight and high vapor pressure that are emitted by many natural sources. uliege.be Those originating from living beings are termed BVOCs. uliege.be
BVOCs, including sesquiterpenes like this compound, play a crucial role in the interactions between organisms and their environment. uliege.be Plants emit a diverse array of these compounds, which can be involved in attracting pollinators, defending against herbivores, and communicating with other plants. nih.gov The emission of BVOCs is influenced by various environmental factors such as temperature, humidity, and CO2 concentration. nih.gov As a component of the complex mixture of volatiles released by plants and other organisms, this compound contributes to the chemical landscape of ecosystems and participates in atmospheric chemistry. copernicus.orgnih.gov
Biosynthesis and Enzymatic Pathways
Precursor Metabolism: Farnesyl Pyrophosphate (FPP) Cyclization
The universal precursor for all sesquiterpenes, including alpha-muurolene (B108458), is (2E,6E)-farnesyl diphosphate (B83284) (FPP). wikipedia.org FPP is an acyclic C15 isoprenoid intermediate. The biosynthesis of this compound is initiated when the enzyme this compound synthase catalyzes the complex cyclization of this linear FPP molecule. nih.gov This transformation involves a series of intricate intramolecular reactions, converting the flexible chain of FPP into the rigid, bicyclic scaffold characteristic of this compound. The reaction releases a diphosphate group in the process. wikipedia.orgnih.gov This enzymatic cyclization is a critical step, representing the first committed point in the biosynthesis of this specific sesquiterpene. rsc.org
Identification and Characterization of this compound Synthase (EC 4.2.3.125)
The specific enzyme responsible for this transformation is this compound synthase, which has been assigned the Enzyme Commission (EC) number 4.2.3.125. nih.govresearchgate.net This enzyme has been identified and characterized from the inky cap fungus, Coprinopsis cinereus. nih.govresearchgate.net The synthase from this organism, also known as Cop3, is a multi-product enzyme. While it produces this compound as a major product, it also synthesizes significant amounts of germacrene A and smaller quantities of gamma-muurolene. researchgate.net
| Property | Detail | Source(s) |
| Enzyme Name | This compound synthase | nih.govresearchgate.net |
| Systematic Name | (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, α-muurolene-forming) | nih.gov |
| EC Number | 4.2.3.125 | nih.govresearchgate.net |
| Alternate Name | Cop3 | capes.gov.br |
| Source Organism | Coprinopsis cinereus (inky cap fungus) | nih.govresearchgate.net |
| Reaction | (2E,6E)-farnesyl diphosphate → this compound + diphosphate | nih.gov |
| Other Products | Germacrene A, gamma-Muurolene | researchgate.net |
The isolation and purification of terpene synthases like this compound synthase, particularly when produced recombinantly, follow established biochemical protocols. After the enzyme is expressed in a host system such as E. coli, the cells are harvested and lysed to release the cellular contents. dtu.dk A common strategy for purification involves affinity chromatography, especially if the recombinant protein is engineered with an affinity tag (e.g., a polyhistidine-tag). db-thueringen.de
Further purification to achieve high purity often requires a multi-step chromatography process. dtu.dk This can include:
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their hydrophobicity.
Gel Filtration (GF) or Size-Exclusion Chromatography: This final "polishing" step separates molecules by their size, removing any remaining protein impurities and aggregates. dtu.dk
For volatile products like sesquiterpenes produced in recombinant cultures, modern purification methods may involve a two-layer culture system (e.g., with an n-octane overlay) to trap the compounds, which are then purified from the organic layer using techniques like silica (B1680970) gel column chromatography and reversed-phase HPLC. acs.orgnih.gov
To study this compound synthase in isolation from other enzymes in its native organism, its gene is often cloned and expressed in heterologous host systems. The bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used for this purpose. nih.gov The functional expression of the Cop3 gene in these hosts has been essential for its characterization. nih.gov This approach allows for the production of sufficient quantities of the enzyme for detailed biochemical assays and product analysis. acs.orgresearchgate.net Expressing the synthase in a controlled environment like E. coli confirms the enzyme's function and allows for the unambiguous identification of its products through methods like Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgnih.gov
Molecular Mechanism of Enzymatic Cyclization
The conversion of the linear FPP to cyclic this compound is a mechanistically complex process involving highly reactive carbocation intermediates, whose formation and subsequent reactions are tightly controlled by the enzyme's active site.
The cyclization of FPP can proceed via several distinct pathways, defined by the initial ring-closing event. One of the most important mechanistic routes in sesquiterpene biosynthesis involves a 1,6-ring closure to form a key intermediate known as the bisabolyl cation. nih.govhebmu.edu.cnnih.gov This cation serves as the precursor for a wide variety of sesquiterpene skeletons. nih.gov Enzymes such as amorpha-4,11-diene synthase initiate their catalytic cycle by generating a bisabolyl cation intermediate. wikipedia.orgacs.orgresearchgate.net
However, detailed studies and phylogenetic analysis of the characterized this compound synthase from Coprinus cinereus (Cop3) indicate that it belongs to a class of enzymes that utilize a different primary cyclization pathway. nih.govresearchgate.net The proposed mechanism for Cop3 involves an initial 1,10-cyclization of FPP to form a ten-membered germacradienyl cation intermediate. nih.govnih.govresearchgate.net This intermediate is then proposed to undergo a subsequent hydride shift and a second ring closure to form the bicyclic muurolane skeleton. nih.gov While the bisabolyl cation is a critical hub in the biosynthesis of many sesquiterpenes, the currently accepted pathway for this specific this compound synthase proceeds through a germacrenyl intermediate. nih.govnih.gov
Sesquiterpene synthases are masterful catalysts that exert precise control over the stereochemistry of their products. The active site of an enzyme like this compound synthase functions as a molecular template. It binds the flexible FPP substrate in a specific, folded conformation, which pre-organizes it for the ensuing cyclization cascade. nih.gov
This precise positioning and the architecture of the active site are crucial for several reasons. First, they facilitate the initial ionization of FPP to generate the first carbocation. Second, the active site stabilizes the series of highly reactive carbocation intermediates, guiding them through a specific sequence of rearrangements and ring closures. Finally, it shields these intermediates from premature quenching by water or deprotonation, preventing the formation of a random mixture of products. This ensures that the reaction proceeds to the correct bicyclic structure with the specific stereochemistry of this compound. nih.gov
Role of Specific Protein Motifs (e.g., H-1 alpha loop) in Catalysis
The catalytic activity of sesquiterpene synthases, including this compound synthase, is fundamentally dependent on their three-dimensional structure and the presence of highly conserved amino acid motifs. These enzymes belong to the Class I terpene synthases (TPSs), which utilize a set of conserved motifs to bind the substrate and facilitate the complex cyclization reaction.
Central to this process are two aspartate-rich motifs, DDXXD/E and NSE/DTE . These motifs are critical for binding a trinuclear magnesium ion (Mg²⁺) cluster. This metal cluster coordinates with the pyrophosphate group of the FPP substrate, facilitating its ionization to form a reactive carbocation intermediate, which is the first step in the cyclization cascade.
Beyond these essential binding motifs, the precise shape and chemical environment of the enzyme's active site dictate the pathway of the carbocation intermediate, and thus, the final product structure. A key structural element in this regard is the H-1 alpha loop . This loop is a conserved feature that forms part of the active site cavity. wikipedia.org Research on fungal sesquiterpene synthases from Coprinus cinereus has demonstrated the profound influence of this loop on catalysis. wikipedia.org
In one study, site-directed mutagenesis and swapping of the H-1 alpha loop between different synthases had a significant impact on the resulting product profile. wikipedia.org For instance, altering the loop in the promiscuous enzyme Cop4, which normally produces δ-cadinene, changed the mixture of sesquiterpenes it synthesized. nih.gov This demonstrates that the H-1 alpha loop plays a major role in guiding the cyclization reaction and is a key determinant of product specificity. wikipedia.org It helps to stabilize the closed, catalytically active conformation of the enzyme and can influence the enzyme's sensitivity to pH. wikipedia.org
Related Sesquiterpene Synthases and Product Diversity
The world of sesquiterpenes is characterized by immense structural diversity originating from a single precursor, FPP. This diversity is generated by a vast family of related enzymes—sesquiterpene synthases—that often produce multiple products from a single reaction.
Co-synthesis of Germacrene A, Gamma-Muurolene, Delta-Cadinene, and Beta-Elemene
A single sesquiterpene synthase enzyme is frequently capable of producing a spectrum of related compounds. This is the case for enzymes that synthesize this compound. For example, the this compound synthase (Cop3) from the fungus Coprinus cinereus produces this compound as its main product, but it also synthesizes significant amounts of other sesquiterpenes. nih.govqmul.ac.uk
The product profile of the C. cinereus Cop3 enzyme includes:
This compound (major product)
gamma-Muurolene nih.gov
delta-Cadinene nih.gov
Germacrene D nih.gov
beta-Elemene nih.gov
Furthermore, another synthase from the same fungus, Cop1, produces Germacrene A as its primary product. nih.gov Germacrene A is a key intermediate that can be non-enzymatically converted to beta-elemene through a thermal rearrangement known as a Cope rearrangement. The co-occurrence of these synthases and the promiscuity of individual enzymes highlight the interconnected pathways leading to a complex mixture of sesquiterpenes within an organism. Similarly, studies on synthases from Coniophora puteana have shown that enzymes producing (+)-δ-cadinol also generate tau-muurolene and delta-cadinene as minor products. researchgate.net
Interactive Table: Compounds Co-synthesized by Sesquiterpene Synthases Click on the headers to sort the table.
| Compound | Class | Related Synthase Example |
| This compound | Sesquiterpene | Cop3 (C. cinereus) |
| gamma-Muurolene | Sesquiterpene | Cop3 (C. cinereus) |
| delta-Cadinene | Sesquiterpene | Cop4 (C. cinereus) |
| Germacrene A | Sesquiterpene | Cop1 (C. cinereus) |
| beta-Elemene | Sesquiterpene | Cop3 (C. cinereus) |
Genetic and Biochemical Relationships Among Sesquiterpene Synthases
The vast diversity of sesquiterpene products is generated by a large family of evolutionarily related enzymes. The genetic and biochemical relationships among these synthases reveal how nature creates chemical complexity from a conserved structural template.
Genetically, sesquiterpene synthases share significant sequence homology, particularly in the regions of the conserved catalytic motifs. nih.gov Phylogenetic analyses, which compare the amino acid sequences of different synthases, often show that enzymes with similar functions or that produce structurally related molecules cluster together. nih.govacs.org For instance, the this compound synthase Cop3 and the delta-cadinene synthase Cop4 from C. cinereus are closely related, which is consistent with their products (muurolenes and cadinenes) being stereoisomers. nih.gov
Biochemically, the relationship is even more intimate. These enzymes all utilize the same FPP substrate and proceed through a series of shared carbocationic intermediates. The final product outcome is determined by subtle differences in the amino acid residues lining the active site pocket. These residues steer the conformation of the substrate and the subsequent cyclization and rearrangement cascade. nih.gov
The functional divergence of these enzymes can be traced to a few key amino acid substitutions. Engineering studies have shown that mutating just a few residues in the active site of a delta-cadinene synthase can drastically alter its product profile, demonstrating the close biochemical link between synthases that produce different, yet structurally related, sesquiterpenes. nih.gov This indicates that the evolution of new sesquiterpene synthases can occur through relatively minor genetic changes, leading to the rapid expansion of chemical diversity. The genes for these enzymes are often found in clusters within the genome, suggesting they may be co-regulated to produce a specific blend of defensive or signaling compounds.
Chemical Synthesis Approaches
Strategies for Total Synthesis
Total synthesis aims to construct the alpha-muurolene (B108458) molecule from simple, acyclic precursors. This approach offers the flexibility to introduce various functional groups and to control the stereochemistry of the final product.
One of the classical strategies in terpene synthesis involves the acid-catalyzed cyclization of acyclic precursors. In the context of muurolenes, nerolidol (B1678203), a naturally occurring sesquiterpene alcohol, serves as a potential precursor. The acid-catalyzed cyclization of nerolidol is proposed to proceed through a series of carbocationic intermediates. The reaction is initiated by the protonation of the tertiary alcohol, followed by the departure of a water molecule to form a tertiary carbocation. Subsequent intramolecular cyclization and rearrangements can lead to the formation of the muurolane skeleton.
While the acid-catalyzed cyclization of the related tertiary alcohol, farnesol (B120207), has been shown to yield various bicyclic sesquiterpenes, the selective synthesis of this compound via this method is challenging due to the formation of multiple isomers. researchgate.net The product distribution is highly dependent on the reaction conditions, including the choice of acid catalyst and solvent. For instance, squalene-hopene cyclases, a class of enzymes that catalyze polyene cyclizations, can convert farnesol into bicyclic sesquiterpenes like drimenol. researchgate.net
The primary challenge in the total synthesis of this compound lies in the stereoselective construction of its multiple chiral centers. The muurolane skeleton contains several contiguous stereocenters that define its unique three-dimensional structure.
Challenges:
Control of Relative and Absolute Stereochemistry: Achieving the correct relative stereochemistry of the substituents on the decalin ring system is a significant hurdle. Furthermore, the synthesis of a single enantiomer (either (+) or (-)-alpha-muurolene) requires an effective method for asymmetric induction.
Formation of the cis-Decalin Ring Junction: Muurolenes possess a cis-fused decalin ring system, which is thermodynamically less stable than the trans-fused isomer. Synthetic strategies must therefore be designed to favor the formation of this kinetic product.
Introduction of the Isopropyl Group and Methyl Groups: The stereoselective installation of the isopropyl group and the two methyl groups at their respective positions on the muurolane framework adds another layer of complexity.
Methodological Advancements:
To address these challenges, chemists have developed several sophisticated synthetic strategies, often demonstrated in the synthesis of other members of the cadinane (B1243036) family of sesquiterpenes. acs.orgnih.govnih.govrsc.org These advancements offer potential pathways for the stereoselective synthesis of this compound:
Chiral Pool Synthesis: This approach utilizes readily available chiral natural products as starting materials. For instance, the synthesis of some cadinane sesquiterpenes has been achieved starting from tetrahydrocarvone, which provides two of the required stereocenters. acs.org
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful tool. For example, asymmetric cascade cyclizations catalyzed by chiral half-sandwich scandium catalysts have been developed for the synthesis of polycyclic amines with high enantioselectivity. acs.org Similar principles could be applied to the cyclization steps in this compound synthesis.
Substrate-Controlled Diastereoselection: In this strategy, the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. This has been effectively used in the synthesis of complex molecules.
[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a powerful method for the construction of six-membered rings with good stereocontrol. The discovery of naturally occurring cadinane sesquiterpene dimers formed via a [4+2] cycloaddition suggests that this strategy could be harnessed for the synthesis of the muurolane skeleton. nih.gov
Semi-Synthesis from Precursors
Semi-synthesis involves the chemical or enzymatic modification of readily available natural products that are structurally related to the target molecule. This approach can significantly shorten the synthetic route.
The primary precursor for the biosynthesis of this compound is farnesyl pyrophosphate (FPP) . nih.gov In nature, enzymes known as terpene synthases catalyze the complex cyclization of FPP to form this compound. This enzymatic transformation represents a form of semi-synthesis. Several this compound synthases have been identified from various fungal sources, including Coprinus cinereus (Cop3 gene), Cyclocybe aegerita (Agr3 enzyme), and Clitopilus pseudo-pinsitus (CpSTS3 and CpSTS5 enzymes).
Isolation and Extraction Methodologies from Natural Sources
Hydrodistillation (Steam Distillation) Techniques
Hydrodistillation, including steam distillation, is a widely used traditional method for extracting essential oils, including alpha-Muurolene (B108458), from plant materials. This technique exploits the volatility of the compound, allowing it to be carried by steam and subsequently condensed and collected. benchchem.combenchchem.com Hydrodistillation involves the direct boiling of plant material in water, making it particularly effective for seeds and barks. benchchem.com Steam distillation, a variant, involves passing steam through the plant material. benchchem.com Clevenger-type apparatuses are standard for hydrodistillation. benchchem.com
Optimization of Process Parameters (Temperature, Time, Water-to-Plant Ratios)
Optimization of hydrodistillation parameters is crucial for maximizing the yield of this compound. Key parameters include temperature, time, and the ratio of water to plant material. Steam temperatures typically range from 100–150°C, applied for 3–6 hours to maximize yield while minimizing thermal degradation. benchchem.com For hydrodistillation, water-to-plant ratios of 5:1 to 10:1 (v/w) are commonly used. benchchem.com Prolonged distillation times (greater than 3 hours) can increase yield but also risk thermal degradation of the compound. benchchem.com
Research findings highlight the impact of these parameters. For instance, studies on Ballota hirsuta aerial parts optimized hydrodistillation parameters, finding optimal conditions at a drying period of 7 days, an extraction time of 120 minutes, and a water/plant ratio of 10 ml/g to achieve a yield of 0.91%. researchgate.net Another study on Michelia balansae leaves determined optimal conditions to be a solid-liquid ratio of 1:4 or 1:5 and a distillation time between 120 and 150 minutes, yielding up to 1.16%. scialert.net
Table 1: Examples of Hydrodistillation Parameters for Essential Oil Extraction
| Plant Source | Method | Duration (hr) | Temperature (°C) | Water/Plant Ratio (v/w) | Yield (%) | Reference |
| Hyptis monticola | Hydrodistillation | 4 | Not specified | Not specified | 0.67 | benchchem.com |
| Cinnamomum zeylanicum | Hydrodistillation | 3 | 100 | Not specified | 7.14* | benchchem.com |
| Ballota hirsuta | Hydrodistillation | 2 | Not specified | 10:1 | 0.91 | researchgate.net |
| Michelia balansae | Hydrodistillation | 2-2.5 | Boiling point | 4:1 or 5:1 | 1.10-1.16 | scialert.net |
Note: Yield represents the percentage of essential oil, not specifically this compound, which is a component of the essential oil. The 7.14% refers to the this compound content within the essential oil of Cinnamomum zeylanicum bark. benchchem.com
Influence of Plant Material and Pretreatment Methods
The type of plant material and any pretreatment methods applied significantly influence the yield and composition of the extracted essential oil, including the this compound content. This compound has been isolated from various plants, including Salvia rosmarinus, Tetradenia riparia, and Pinus radiata needles. benchchem.com Extracts from Inula helenium roots have yielded 0.8–1.2% (w/w) of this compound. benchchem.com
Different parts of the plant can also yield varying concentrations. For example, bark may yield higher concentrations than leaves or cones due to higher resin content. benchchem.com Pretreatment methods, such as soaking bark in a 5% w/v NaCl solution, can enhance terpene release by rupturing cell walls. benchchem.com Drying of plant material is also a common pretreatment, with studies investigating optimal drying periods. researchgate.netresearchgate.net The geographical origin and harvest time of the plant material can also lead to variations in essential oil composition. scialert.net
Supercritical Fluid Extraction (SFE) Using CO2
Supercritical Fluid Extraction (SFE) using CO₂ has emerged as an advanced technique for isolating volatile and non-volatile compounds, offering advantages such as superior selectivity and the avoidance of toxic solvents. benchchem.comjournalejmp.comresearchgate.net Supercritical CO₂ behaves like both a liquid and a gas, allowing for tunable solvation power. thaiscience.infobenchchem.comnih.gov It is considered a safe, low-cost, and environmentally friendly solvent. journalejmp.comnih.gov
Parameter Optimization (Pressure, Temperature, Extraction Time)
Optimizing parameters in SFE is critical for maximizing the extraction efficiency of this compound. Key parameters include pressure, temperature, and extraction time. For this compound extraction from Chamaecyparis obtusa, optimal conditions have been reported as a pressure of 350 bar, a temperature of 60°C, and an extraction time of 60 minutes. benchchem.combenchchem.combenchchem.com These conditions are believed to maximize yield by enhancing the diffusivity of CO₂ through plant matrices. benchchem.combenchchem.com
The relationship between temperature and extraction efficiency is not always linear; while higher temperatures can reduce the viscosity of plant resins and improve mass transfer, exceeding optimal temperatures risks degrading heat-sensitive terpenes. benchchem.combenchchem.com Pressure influences solubility, with higher pressures increasing CO₂ density and its ability to dissolve larger hydrocarbons like this compound. benchchem.com Studies on other plant essential oils using SFE with CO₂ have investigated pressure ranges from 80 to 350 bar and temperatures from 40 to 70°C. benchchem.combenchchem.commdpi.comresearchgate.netsci-hub.se Extraction times can range from 30 to 120 minutes or more, with studies monitoring compound intensity over time to determine optimal duration. benchchem.commdpi.comsci-hub.secore.ac.uk
Table 2: Examples of SFE Parameters for Essential Oil Extraction
| Plant Source | Supercritical Fluid | Pressure (bar/MPa) | Temperature (°C) | Extraction Time (min) | Modifier (%) | Reference |
| Chamaecyparis obtusa | CO₂ | 350 | 60 | 60 | None | benchchem.combenchchem.combenchchem.com |
| Kaffir lime leaves | CO₂ | ~207 (~3000 psi) | 55 | 15 | Isopropanol (10) | thaiscience.info |
| Eryngium billardieri | CO₂ | 100-300 | 35-55 (308-328 K) | 30-150 | None | sci-hub.se |
| Commiphora erythraea | CO₂ | 150-250 | 50-65 | 120-240 | None | researchgate.net |
| Anet essential oil | CO₂ | 80-120 | 40-50 | Not specified | None | researchgate.net |
Comparative Analysis of Selectivity and Efficiency versus Traditional Methods
Supercritical Fluid Extraction with CO₂ generally offers superior selectivity for compounds like this compound compared to traditional methods like hydrodistillation. benchchem.comdeifil.pt SFE can extract essential oils without co-extracting waxes and fats that may be present in steam distillation or solvent extracts. journalejmp.com This often results in extracts with higher purity. benchchem.com
While hydrodistillation is cost-effective due to lower equipment requirements, SFE involves higher capital costs. benchchem.comjournalejmp.comnih.gov However, SFE can be performed in shorter times under milder conditions, potentially increasing the yield of volatile compounds and minimizing thermal degradation. journalejmp.comthaiscience.info Studies comparing SFE and hydrodistillation for essential oil extraction from various plants have shown that SFE can yield higher percentages of certain compounds. journalejmp.comnih.gov For example, a study on Commiphora erythraea showed similar extraction yields between optimized SFE-CO₂ (2.46%) and steam distillation (2.45%), but the impact of particle size, pressure, and temperature was significant in SFE. researchgate.net Another comparison highlighted that while SFE can be more selective, hydrodistillation might extract a larger number of different molecules in some cases. deifil.pt
Table 3: Comparative Analysis of SFE and Hydrodistillation
| Parameter | Supercritical Fluid Extraction | Hydrodistillation | Reference |
| Yield (%) | 0.8–1.2 | 0.5–0.7 | benchchem.com |
| Purity | >95% | 70–85% | benchchem.com |
| Time (minutes) | 60 | 180 | benchchem.com |
| Energy Consumption | High | Moderate | benchchem.com |
| Capital Cost | High | Low | benchchem.comjournalejmp.comnih.gov |
| Selectivity | Higher | Lower | benchchem.comjournalejmp.comdeifil.pt |
| Solvent Use | Minimal/None (CO₂) | Water | journalejmp.comnih.gov |
| Thermal Stress | Minimal | Can be higher | benchchem.comjournalejmp.comthaiscience.info |
Advanced Post-Extraction Fractionation and Purification
Following initial extraction, advanced techniques are often necessary to fractionate and purify this compound from complex mixtures of compounds present in the crude extract. Essential oils obtained by hydrodistillation or SFE can contain various sesquiterpenes and other volatile compounds, including isomers of this compound like gamma-Muurolene. benchchem.commdpi.com
Chromatographic techniques are widely employed for post-extraction purification. Preparative Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective methods for separating co-eluting sesquiterpenes. benchchem.com Specific protocols involving packed or capillary columns and optimized temperature programs or mobile phases are used to achieve high purity. benchchem.com For instance, preparative GC using a DB-5MS column with a specific temperature program has been described for sesquiterpene separation. benchchem.com HPLC using a C18 column with a mixture of acetonitrile (B52724) and water has also been reported. benchchem.com Solid-phase extraction (SPE) is another technique that can be applied for the selective fractionation of essential oil constituents based on their polarity. umcs.pl
Crystallization can also be used for purification. Low-temperature fractional crystallization from solvents like ethanol (B145695) at -20°C can help remove monoterpene contaminants and achieve high purity of sesquiterpenes. benchchem.com
Preparative Gas Chromatography (GC)
Preparative Gas Chromatography (Prep-GC) is a technique used to isolate and purify individual components from a mixture in larger quantities compared to analytical GC. It is particularly suitable for volatile or semi-volatile compounds like terpenes and sesquiterpenes found in essential oils. The process involves injecting a sample onto a GC column, where components are separated based on their boiling points and interaction with the stationary phase. Unlike analytical GC, Prep-GC is equipped to collect the separated compounds as they elute from the column.
Research indicates that preparative gas chromatography has been successfully used in the isolation of sesquiterpenes, including those structurally related to this compound, from essential oils. For instance, it has been employed to isolate compounds from fractions containing alpha-selinene (B1247522) and beta-selinene, allowing for the purification of unknown constituents. uni-hamburg.de In another study focusing on liverworts, preparative GC was utilized to isolate a major component from the essential oil that could not be identified by GC-MS alone, and its structure was subsequently established through spectroscopic methods. scispace.com This highlights the utility of preparative GC for obtaining purified samples necessary for detailed structural elucidation or further analysis.
While specific detailed data tables solely focused on the preparative GC isolation of this compound were not extensively found in the search results, the references demonstrate the application of this technique for isolating sesquiterpenes from complex natural mixtures, a category to which this compound belongs. uni-hamburg.descispace.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the separation and purification of compounds. While GC is typically preferred for highly volatile compounds, HPLC is versatile and can be applied to a wider range of substances, including those that are less volatile or thermolabile. For the isolation of components from essential oils, HPLC can be used, often in a reversed-phase mode, where the stationary phase is non-polar and the mobile phase is polar.
Although the search results provided examples of HPLC being used for the analysis and purification of various plant compounds, such as flavonoids and phenolic acids researchgate.netajol.infomdpi.com, and even for the analysis of volatile fractions after solid-phase extraction frontiersin.org, direct detailed examples of preparative HPLC specifically for the isolation of this compound were not prominently featured. However, HPLC is a standard technique for purifying natural products and could be applicable for isolating this compound, particularly if it is part of a less volatile fraction or requires separation based on polarity differences that are better exploited by liquid chromatography than gas chromatography.
The application of HPLC in the purification of complex extracts from natural sources, such as citrus wastes for obtaining bioactive compounds, suggests its potential in isolating specific sesquiterpenes, although the specific application for this compound isolation at a preparative scale was not detailed in the provided snippets. nih.gov
Advanced Analytical and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like alpha-Muurolene (B108458) within complex mixtures such as essential oils. nih.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
The Kováts Retention Index (RI) is a standardized, dimensionless value that helps to identify compounds in gas chromatography by comparing their retention times to those of n-alkane standards. vcf-online.nl This system is particularly valuable for differentiating between closely related isomers, such as the various stereoisomers of muurolene and other cadinene-type sesquiterpenes (e.g., gamma-muurolene, delta-cadinene), which often have very similar mass spectra. nist.govpherobase.com Since isomers possess unique three-dimensional structures, they interact differently with the stationary phase of the GC column, resulting in distinct retention times and, consequently, different Kováts indices. cas.cn The identification of this compound is confirmed when its experimentally determined RI on a specific column matches the values reported in literature databases. pherobase.comnist.gov
Below is a table of reported Kováts Retention Indices for this compound on various GC columns.
| Column Type | Stationary Phase | Retention Index (RI) | Source(s) |
| DB-5 / HP-5MS | 5% Phenyl-methylpolysiloxane | 1480 - 1500 | pherobase.comnist.gov |
| DB-1 / OV-101 | 100% Dimethylpolysiloxane | 1480 - 1498 | pherobase.comnist.gov |
| Carbowax 20M | Polyethylene glycol | 1727 | pherobase.com |
This table is interactive. Click on the headers to sort.
Following separation by the gas chromatograph, this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. The molecular formula of this compound is C₁₅H₂₄, corresponding to a molecular weight of approximately 204.35 g/mol . nist.govnih.gov The mass spectrum is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. nist.gov
The fragmentation pattern reveals key structural features. Common fragmentation pathways for cyclic terpenes involve cleavage of the ring system and loss of side chains. cas.cnraco.cat For this compound, a prominent fragment is often observed at m/z 161, resulting from the loss of an isopropyl group (C₃H₇, 43 mass units). Other significant peaks in its mass spectrum provide further structural confirmation.
The table below details some of the key mass spectral fragments for this compound.
| m/z (Mass-to-Charge Ratio) | Ion | Description | Source(s) |
| 204 | [C₁₅H₂₄]⁺ | Molecular Ion (M⁺) | nist.govnist.gov |
| 189 | [M-CH₃]⁺ | Loss of a methyl group | nist.gov |
| 161 | [M-C₃H₇]⁺ | Loss of an isopropyl group | nist.gov |
| 105 | [C₈H₉]⁺ | Further fragmentation | nist.gov |
| 93 | [C₇H₉]⁺ | Further fragmentation | nist.gov |
This table is interactive. Click on the headers to sort.
The choice of GC column is critical for achieving effective separation of this compound from other components in a sample. Columns with different stationary phases offer varying selectivities. A widely used column for this purpose is the DB-5MS (or its equivalent, HP-5MS), which has a non-polar stationary phase of 5% phenyl-substituted 95% dimethylpolysiloxane. nih.govnih.govmaxapress.com This type of column is robust and provides excellent resolution for a broad range of compounds, including sesquiterpenes. hpst.czgcms.cz Its low-bleed characteristics (indicated by the "MS" suffix) make it particularly suitable for sensitive GC-MS applications. gcms.cz Studies have successfully employed DB-5MS columns, often with dimensions of 30 meters in length and 0.25 mm internal diameter, for the analysis of essential oils and other natural extracts containing this compound. nih.govmaxapress.com
Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique used to extract volatile and semi-volatile analytes from a sample matrix. nih.govmdpi.com In this method, a fused-silica fiber coated with a sorbent material, such as polydimethylsiloxane (B3030410) (PDMS), is exposed to the headspace (the gas phase above the sample). nih.govmdpi.com Volatile compounds like this compound partition from the sample into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently retracted and inserted directly into the hot injector port of a gas chromatograph, where the analytes are thermally desorbed for analysis by GC-MS. mdpi.com This technique has been successfully applied for the characterization of volatile constituents in complex matrices like propolis, where this compound was identified as a relevant component. nih.gov HS-SPME is valued for its simplicity, speed, and minimal sample preparation requirements, reducing the risk of contamination and analyte loss. nih.govchromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of a pure compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of this compound. ¹³C-NMR reveals the number of unique carbon atoms and their chemical environment (e.g., sp², sp³ hybridization), allowing for the determination of the carbon skeleton. nist.govnp-mrd.org ¹H-NMR provides information about the number and types of protons, their connectivity through spin-spin coupling, and their spatial relationships.
Determining the precise stereochemistry of this compound, which has multiple chiral centers, is a complex task. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to unambiguously assign all proton and carbon signals and to establish the relative configuration of the stereocenters. rsc.org For example, NOESY experiments can reveal through-space proximity between specific protons, which is crucial for defining the cis or trans relationship of ring junctions and the orientation of substituents, thereby confirming the unique stereochemical structure of this compound compared to its diastereomers like amorphene or cadinene. nist.govrsc.org
The table below summarizes the roles of these primary NMR techniques in the analysis of this compound.
| NMR Technique | Information Provided | Application to this compound | Source(s) |
| ¹³C-NMR | Number and type of carbon atoms. | Confirms the 15-carbon sesquiterpene skeleton. Differentiates between olefinic and aliphatic carbons. | nist.govnp-mrd.org |
| ¹H-NMR | Number and chemical environment of protons. | Identifies signals for methyl, methylene, methine, and vinyl protons. Coupling constants help establish connectivity. | rsc.org |
| 2D-NMR (e.g., NOESY) | Connectivity and spatial relationships between nuclei. | Crucial for determining the relative stereochemistry at the chiral centers and ring junctions. | rsc.org |
This table is interactive. Click on the headers to sort.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Advanced 2D NMR experiments are crucial for mapping the intricate network of proton and carbon atoms within the this compound molecule. Each technique provides a unique layer of information that, when combined, allows for a complete structural assignment. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental in tracing the proton-proton connectivity within the molecule's rings and side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This is the primary method for assigning the ¹³C signals based on the already-known ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to four bonds. HMBC is particularly powerful for connecting different spin systems that are separated by quaternary carbons or heteroatoms, which is essential for assembling the complete carbon skeleton of this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is vital for determining the stereochemistry and three-dimensional conformation of the molecule by revealing through-space proton proximities.
The collective data from these experiments allow for the complete and unambiguous assignment of all proton and carbon resonances in the this compound structure.
Table 1: Illustrative 2D NMR Correlation Data for this compound Structure Elucidation
This interactive table illustrates the type of data obtained from various 2D NMR experiments, which are essential for confirming the structure of this compound.
| Technique | Purpose | Example Correlation (Hypothetical) | Structural Information Gained |
| COSY | Shows ¹H-¹H bond couplings | H-1 ↔ H-2, H-6 | Identifies adjacent protons, tracing the carbon chain. |
| HSQC | Links ¹H to its directly bonded ¹³C | H-5 ↔ C-5 | Assigns carbon signals based on proton assignments. |
| HMBC | Shows long-range ¹H-¹³C couplings (2-4 bonds) | H-15 ↔ C-4, C-5, C-9 | Connects molecular fragments across non-protonated carbons. |
| NOESY | Shows ¹H-¹H spatial proximity | H-1 ↔ H-9 | Determines relative stereochemistry and conformation. |
Chiral Gas Chromatography for Enantiomeric Composition Analysis
Chiral gas chromatography (GC) is a specialized analytical technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. nih.gov This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times and thus their separation. gcms.czhplc.sk
The analysis of essential oils containing muurolene isomers demonstrates the utility of this technique. For instance, in a study on the essential oil of Roupala montana, enantioselective GC was used to analyze its chiral components. mdpi.com The analysis revealed that γ-muurolene, an isomer of this compound, was present as two enantiomers with a significant enantiomeric excess (e.e.) for the (S)-(+)-form. mdpi.com Similarly, studies on essential oils from Juniperus oxycedrus have identified this compound as a constituent alongside other chiral compounds whose enantiomeric distributions were determined. jmaterenvironsci.com This highlights the capability of chiral GC to quantify the enantiomeric composition of this compound in natural samples.
Table 2: Example of Enantiomeric Composition Analysis of γ-Muurolene in Roupala montana Essential Oil by Chiral GC
This table presents data from a study on a closely related isomer, demonstrating the type of results obtained from chiral GC analysis.
| Compound | Enantiomer | Retention Time (min) | Relative Abundance (%) | Enantiomeric Excess (e.e.) (%) |
| γ-Muurolene | (R)-(-)-γ-Muurolene | 25.1 | 2.46 | 95.07 |
| (S)-(+)-γ-Muurolene | 25.4 | 97.54 |
Source: Adapted from analysis of Roupala montana essential oil. mdpi.com
Other Spectroscopic Methods (e.g., Electrospray Ionization–Mass Spectrometry (ESI-MS))
Electrospray Ionization–Mass Spectrometry (ESI-MS) is another valuable tool in the analysis of this compound. ESI is a soft ionization technique that allows for the analysis of molecules without significant fragmentation, providing a clear determination of the molecular weight. In the context of this compound analysis, ESI-MS has been effectively used to monitor the compound's intensity at a mass-to-charge ratio (m/z) of 204.35. rasayanjournal.co.in This value corresponds to the protonated molecule [M+H]⁺, confirming its molecular weight of 204.35 g/mol . rasayanjournal.co.in This method is particularly useful during the optimization of extraction and purification procedures, allowing for rapid quantification and detection.
Table 3: ESI-MS Data for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Detected Ion (m/z) | Ionization Mode |
| This compound | C₁₅H₂₄ | 204.35 | 204.35 | ESI+ |
Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization
The unambiguous characterization of this compound is not possible with a single technique but relies on the synergistic integration of multiple spectroscopic methods. The standard workflow for identifying natural products like this compound from a complex mixture such as an essential oil involves a multi-step approach. researchgate.net
Initially, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is employed to separate the volatile components of the mixture and provide preliminary identification based on their mass spectra and retention indices. jmaterenvironsci.comju.edu.et Following this initial identification, isolation of the pure compound is performed, typically using column chromatography.
Once isolated, a full suite of NMR experiments is conducted. 1D NMR (¹H and ¹³C) provides the basic chemical shifts, while 2D NMR techniques (COSY, HSQC, HMBC, and NOESY) are used to piece together the complete molecular structure and determine its relative stereochemistry, as previously described. researchgate.net This combination of GC-MS for identification within a mixture and comprehensive NMR analysis of the isolated compound ensures a definitive and accurate structural characterization of this compound.
Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies
Antimicrobial Activity and Cellular Interactions
Alpha-Muurolene (B108458) has demonstrated a spectrum of antimicrobial activities, engaging with microbial cells through various mechanisms. These interactions are primarily explored through studies on essential oils rich in this compound.
Antibacterial Effects Against Gram-Positive and Gram-Negative Strains
Essential oils containing this compound have shown notable antibacterial effects, with a discernible difference in efficacy between Gram-positive and Gram-negative bacteria. mdpi.com Generally, Gram-positive strains exhibit greater susceptibility. mdpi.com For instance, an essential oil from Amorpha fruticosa, containing 12.54% this compound along with other sesquiterpenes like δ-cadinene and γ-muurolene, displayed potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.com The minimum inhibitory concentrations (MICs) for this essential oil were found to be in the range of 1.84 to 7.38 mg/mL for Gram-positive strains. mdpi.com
In contrast, Gram-negative bacteria are generally less susceptible, with MIC values for the same Amorpha fruticosa essential oil ranging from 14.75 to 29.50 mg/mL. mdpi.com This reduced susceptibility is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to hydrophobic molecules like sesquiterpenes. mdpi.com However, some activity against Gram-negative strains has been observed. An essential oil from Roupala montana, which contains muurolene derivatives, showed selective activity against Campylobacter jejuni with an MIC value of 500 µg/mL, while showing no inhibitory activity against other tested Gram-positive cocci and most Gram-negative bacilli. mdpi.com
It is often noted that the antibacterial effect of an essential oil is likely a result of the combined action of its constituents. The presence of this compound is thought to contribute significantly to the observed antibacterial activity, particularly in oils where it is a major component. mdpi.com
Table 1: Antibacterial Activity of an Essential Oil Containing this compound
| Bacterial Type | Strain Examples | MIC Range (mg/mL) | Reference |
|---|---|---|---|
| Gram-Positive | S. aureus, B. subtilis, E. faecalis | 1.84 - 7.38 | mdpi.com |
| Gram-Negative | E. coli, P. aeruginosa | 14.75 - 29.50 | mdpi.com |
| Gram-Negative | Campylobacter jejuni | 0.5 | mdpi.com |
Antifungal Properties and Mechanisms
The antifungal potential of this compound has been highlighted in studies of essential oils. Essential oils rich in this compound have demonstrated efficacy against various fungal strains. For example, research on the essential oil of Xenophyllum poposum, which contains this compound, has shown activity against pathogenic fungi. Similarly, essential oils from Selinum vaginatum have exhibited marked antifungal activity, with this compound being one of the identified constituents.
The mechanisms underlying these antifungal properties are thought to be similar to the antibacterial actions, involving disruption of fungal cell structures. However, the efficacy can be species-dependent. For instance, an essential oil from Roupala montana demonstrated activity against Aspergillus niger but was not effective against Candida albicans at the tested concentrations. mdpi.com
Antibiofilm Activity and Interference with Microbial Adherence
Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antimicrobial agents. Essential oils containing this compound have shown promise in combating these structures. An essential oil derived from Amorpha fruticosa fruits, with this compound as a main component, exhibited significant antibiofilm activity. mdpi.com This activity is largely attributed to the inhibition of microbial adherence to surfaces. mdpi.com
The study demonstrated that this essential oil could inhibit microbial adherence to both inert surfaces, such as 96-well plates and Foley catheter sections, and cellular substrata. mdpi.com The minimum biofilm eradication concentration (MBEC) required to inhibit the microbial adhesion to inert substrates for some yeast strains like Candida albicans was observed at concentrations ranging from 0.92 to 7.38 mg/mL. mdpi.com This suggests that this compound, in concert with other components of the essential oil, can interfere with the initial stages of biofilm formation.
Hypothesized Mechanisms: Alteration of Cell Membrane Hydrophobicity
A key hypothesized mechanism for the antimicrobial action of essential oils rich in this compound is the alteration of the microbial cell membrane. mdpi.com Terpenes, including sesquiterpenes like this compound, are hydrophobic molecules. mdpi.com This hydrophobicity is believed to facilitate their interaction with the lipid bilayer of microbial cell membranes. mdpi.com
Flow cytometry analysis of cells treated with an essential oil containing this compound has suggested that one of the mechanisms of action is the alteration of cell membrane hydrophobicity. mdpi.com This interaction can lead to a fluidization of the lipids in the cell membrane, thereby altering its structure and function. mdpi.com Such disruption can interfere with crucial cellular processes, including microbial adherence to surfaces, which is a critical step in biofilm formation. mdpi.com
Anti-Inflammatory Mechanisms
While direct studies on the anti-inflammatory mechanisms of isolated this compound are limited, research on essential oils containing this sesquiterpene, and on closely related compounds, provides significant insights into its potential anti-inflammatory actions. The anti-inflammatory effects of sesquiterpenes are often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators.
Investigations into sesquiterpenes that frequently co-occur with this compound, such as α-humulene and β-caryophyllene, have revealed potent anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The mechanism for this inhibition is often attributed to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov
Modulation of Inflammatory Pathways (e.g., enzyme activity)
Sesquiterpenes, a class of 15-carbon isoprenoids, are widely investigated for their pharmacological potential, including anti-inflammatory effects. nih.gov The mechanisms often involve the modulation of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial in the metabolic pathway of arachidonic acid that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. jddtonline.infonih.gov In vitro enzymatic assays are standard methods to screen for the inhibitory potential of phytochemicals on these enzymes. jddtonline.infonih.gov While the broader class of sesquiterpenes is a subject of such research nih.govnih.gov, specific data from in vitro enzymatic assays detailing the direct inhibitory activity of this compound on inflammatory enzymes like COX or LOX are not prominently available in the reviewed literature.
Antioxidant Properties and Radical Scavenging Activities
In Vitro Assays (e.g., DPPH, ABTS, FRAP)
The antioxidant capacity of natural compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov These tests measure a compound's ability to donate an electron or hydrogen atom to neutralize free radicals. researchgate.net
Molecular Basis of Antioxidant Action
The antioxidant or pro-oxidant effects of sesquiterpenes are determined by several factors, including their specific structure, concentration, and the cellular environment. nih.gov The biological activities of many sesquiterpenes are often linked to their antioxidant actions. nih.gov However, for this compound specifically, the available research indicates a lack of direct radical scavenging activity. nih.gov The potential for sesquiterpenes to act as antioxidants is generally attributed to their chemical structure, but in the case of this compound, this does not appear to translate into significant activity in standard in vitro assays. nih.govnih.gov
Insecticidal Potential and Molecular Docking Studies
Interaction with Insect Juvenile Hormone-Binding Proteins (mJHBP)
The juvenile hormone (JH) pathway is a critical regulator of insect development and reproduction, making its components attractive targets for novel insecticides. nih.gov The mosquito juvenile hormone-binding protein (mJHBP) is essential for transporting the hydrophobic JH through the hemolymph. nih.govnih.gov Targeting mJHBP can disrupt hormonal regulation, offering a bio-rational approach to vector control. nih.gov
In silico studies have identified this compound as a compound with a strong potential to interact with mJHBP from the yellow fever mosquito, Aedes aegypti. nih.gov Molecular docking analyses are used to predict the binding affinity between a ligand, such as this compound, and a target protein like mJHBP.
In Silico Modeling of Ligand-Receptor Interactions
Computational modeling provides detailed insight into the binding modes and energies of ligand-receptor complexes. researchgate.net A molecular docking study evaluated the interaction of several volatile compounds with the mJHBP protein (PDB ID: 5V13). In this analysis, this compound was identified as one of the most active compounds. nih.gov
The study reported a strong binding energy (ΔG) for this compound with the mJHBP active site. nih.gov To further validate the stability of this interaction, Molecular Dynamics (MD) simulations were performed on the complex of this compound and mJHBP, confirming the stability of the docked pose. nih.gov This suggests a stable and favorable interaction, highlighting this compound's potential as an insecticidal agent acting on the JH pathway. nih.gov
Interactive Data Table: Molecular Docking of Sesquiterpenes with mJHBP (PDB: 5V13)
| Compound | Class | Binding Energy (ΔG) kcal/mol |
| This compound | Sesquiterpene | -9.7 |
| gamma-Cadinene | Sesquiterpene | -9.7 |
| beta-Cadinene | Sesquiterpene | -9.5 |
| Juvenile Hormone III (Control) | Hormone | -9.94 |
| Binding energy for the control ligand, Juvenile Hormone III, was reported in a separate study. nih.gov The value is provided for comparative context. |
Ecological and Environmental Roles
Plant Defense Mechanisms Against Biotic Stressors
Plants have evolved sophisticated defense systems against a multitude of biotic threats, including herbivorous insects and pathogenic microorganisms. These defenses can be direct, involving compounds that are toxic or repellent to the attacker, or indirect, where the plant attracts natural enemies of the herbivore. nih.gov Alpha-muurolene (B108458) is implicated in several of these defensive strategies.
Table 1: Documented Antifeedant and Repellent Effects Associated with this compound and Related Compounds
| Compound/Essential Oil | Target Herbivore | Observed Effect | Reference |
|---|---|---|---|
| Gamma-Muurolene | Plutella xylostella (Diamondback moth larvae) | Antifeedant activity | nih.gov |
| Essential oils rich in sesquiterpenes (including this compound) | Various insects | Repellent and insecticidal properties | researchgate.net |
| Essential oil of Lippia origanoides (contains α-humulene, a related sesquiterpene) | Ulomoides dermestoides (peanut beetle) | 100% repellency at 16 μL/mL |
Beyond direct deterrence, plants can "call for help" by releasing specific herbivore-induced plant volatiles (HIPVs) that attract predators and parasitoids of the attacking herbivores. usp.br This tritrophic interaction is a cornerstone of indirect plant defense. When a plant is damaged by an herbivore, it alters its volatile emissions, releasing a blend of compounds that can include sesquiterpenes like this compound. nih.gov These chemical plumes serve as crucial foraging cues for natural enemies, guiding them to their prey or hosts. usp.br
For example, studies on rice (Oryza sativa) have shown that the emission of HIPVs influences the chemotactic behavior of egg parasitoids. thegoodscentscompany.com While the specific role of this compound in every such interaction is not always isolated, its presence in these active blends is significant. The effectiveness of these volatile signals can be highly specific; for instance, the attraction of certain predators to the pheromones of their bark beetle prey is significantly enhanced by the presence of specific plant monoterpenes. nih.govresearchgate.net This illustrates the complex interplay where plant volatiles, including sesquiterpenoids, modulate the behavior of the third trophic level to the plant's benefit.
This compound is also involved in the chemical defense against plant pathogens, including fungi and bacteria. nih.gov Essential oils containing this compound have demonstrated notable antimicrobial properties. mdpi.comthegoodscentscompany.com Research on the essential oil from Amorpha fruticosa fruits, which contains delta-cadinene, gamma-muurolene, and this compound as main components, showed a potent inhibitory effect against Gram-positive bacterial strains like Staphylococcus aureus. mdpi.com The study suggests that this compound likely contributes to this antibacterial action. mdpi.com
Similarly, the antifungal potential of essential oils rich in this compound has been documented. thegoodscentscompany.com These compounds can disrupt the growth and proliferation of pathogenic fungi. nih.gov The mechanism often involves the disruption of fungal cell membrane integrity or the inhibition of essential metabolic pathways like ergosterol (B1671047) biosynthesis. nih.gov By producing and releasing compounds like this compound, plants can create a defensive chemical barrier against microbial invasion, which is a fundamental aspect of plant immunity. nih.gov
Table 2: Antimicrobial Activity of Essential Oils Containing this compound
| Plant Source | Major Components | Target Pathogen(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Amorpha fruticosa (fruits) | δ-cadinene, γ-muurolene, α-muurolene | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis | Potent inhibitory effect, especially on Gram-positive bacteria. | mdpi.com |
| Xenophyllum poposum | δ-cadinene, 6-hydroxytremetone, epi-alpha-cadinol, alpha-cadinol, γ-cadinene, α-muurolene | Staphylococcus aureus | Antibacterial activity. | mdpi.com |
| Roupala montana (leaves) | Phytol, (S)-(+)-γ-muurolene | Aspergillus niger | Antifungal activity. | mdpi.com |
| Homalomena aromatica | Terpinen-4-ol, linalool, this compound | Dermatophytes and yeasts | Antifungal activity. | thegoodscentscompany.com |
Inter-organismal Communication and Signaling
The role of volatile organic compounds extends beyond direct defense into the realm of complex communication networks. This compound, as a volatile, participates in this chemical language, facilitating communication between plants and influencing the microbial communities in their immediate environment.
Plants are not passive organisms; they can perceive and respond to chemical cues from their neighbors. When a plant is damaged, it releases a plume of volatiles that can warn adjacent plants of a potential threat, a phenomenon known as plant-plant communication. usp.brnih.govnih.gov Upon perceiving these airborne signals, neighboring plants can prime or activate their own defenses in preparation for an impending attack. researchgate.net
The influence of this compound extends belowground, where it can interact with and shape the community of soil-borne fungi and bacteria. Plants release a variety of chemical compounds, including terpenes, through their roots into the rhizosphere, the soil region directly influenced by root secretions. These exudates play a critical role in structuring the rhizosphere microbiome.
Contribution to Plant Adaptation to Abiotic Stresses (e.g., oxidative damage)
While direct, in-depth research specifically isolating the effects of this compound on plant adaptation to abiotic stress is limited, its presence in essential oils with demonstrated antioxidant properties suggests a potential role in mitigating oxidative damage. Oxidative stress in plants, induced by various abiotic factors like drought, salinity, and extreme temperatures, leads to the overproduction of reactive oxygen species (ROS). These ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.
Plants have evolved complex antioxidant defense systems, which include both enzymatic and non-enzymatic components, to counteract the harmful effects of ROS. Terpenoids, a large class of secondary metabolites to which this compound belongs, are known to play a role in this defense.
The mechanism by which sesquiterpenes like this compound may contribute to mitigating oxidative stress could involve the scavenging of free radicals or the modulation of the plant's endogenous antioxidant enzyme activities. Further research focusing on the effects of isolated this compound on plant physiological and biochemical responses under abiotic stress conditions is necessary to fully elucidate its specific role and mechanism of action in plant stress adaptation.
Influence on Plant Community Dynamics and Ecosystem Evolution
The influence of this compound on plant community dynamics and ecosystem evolution is an area that warrants more direct investigation. However, its role can be inferred from the broader ecological functions of volatile sesquiterpenes, primarily through allelopathy and as a semiochemical.
Allelopathic Potential:
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. frontiersin.org Volatile organic compounds, including sesquiterpenes like this compound, can act as allelochemicals. These compounds can be released from various plant parts into the environment and can affect seed germination and seedling growth of neighboring plants. frontiersin.org
Role as a Semiochemical:
This compound is classified as a semiochemical, which is a chemical substance that carries a message. pherobase.com In the context of plant communities, semiochemicals can mediate various interactions. For instance, volatile compounds can act as signals between plants, potentially warning neighboring plants of herbivore attacks or other stresses, leading to the induction of defense responses in the receiving plants. This form of plant-plant communication can significantly influence the structure and dynamics of plant communities.
Furthermore, the release of volatile compounds like this compound contributes to the chemical landscape of an ecosystem. These compounds can influence the behavior of other organisms, such as herbivores and their natural enemies. nih.gov By mediating these complex interactions, this compound, as part of a plant's volatile profile, can indirectly shape the composition of the plant community and contribute to the co-evolution of interacting species within an ecosystem. However, specific research detailing the precise role of this compound in these ecological processes is still an emerging field.
Biotechnological Production and Metabolic Engineering
Strategies for Enhanced Biosynthesis in Microbial Cell Factories
The core of biotechnological production lies in harnessing the metabolic machinery of microorganisms, or "cell factories," to convert simple carbon sources into complex molecules like alpha-muurolene (B108458). alfa-chemistry.com This is often achieved by introducing the necessary biosynthetic genes into amenable host organisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.net
Heterologous expression, the process of taking genes from one species and expressing them in another, is a cornerstone of modern biotechnology. nih.gov For this compound production, this involves engineering a microbial host to efficiently perform the required biochemical conversions.
A key enzyme in the biosynthesis of this compound is this compound synthase, which cyclizes the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the this compound skeleton. wikipedia.org The gene encoding this synthase, for instance one identified from the fungus Coprinus cinereus, can be introduced into a microbial host. wikipedia.org However, simply inserting the gene is often insufficient for high-yield production.
Further genetic modifications are typically required to optimize the metabolic flux towards FPP and, subsequently, this compound. nih.gov This is an area where systems metabolic engineering, which involves reprogramming cellular metabolism at multiple levels, becomes crucial. nih.gov Common strategies include:
Pathway Upregulation: Enhancing the expression of genes in the native metabolic pathway that leads to FPP, such as the mevalonate (B85504) (MVA) pathway in yeast or the DXP pathway in bacteria. nih.gov
Competing Pathway Downregulation: Reducing or eliminating the activity of enzymes that divert FPP into other metabolic routes, such as sterol biosynthesis. youtube.com
Codon Optimization: Adapting the synthase gene's codon usage to match that of the host organism to ensure efficient translation and protein expression. nih.gov
Enzyme Fusion: Creating fusion proteins of FPP synthase and this compound synthase to channel the substrate directly to the final enzyme, increasing efficiency. nih.gov
An example of applying these principles can be seen in the production of the similar sesquiterpene, α-farnesene, in E. coli. Researchers were able to increase production over 300-fold by introducing an exogenous MVA pathway, codon-optimizing the synthase gene, and fusing the FPP synthase with the α-farnesene synthase. nih.gov Similar strategies are directly applicable to this compound production.
Table 1: Key Genetic Engineering Strategies for Sesquiterpene Production in Microbial Hosts
| Strategy | Description | Target Pathway/Enzyme | Expected Outcome |
| Heterologous Gene Expression | Introduction of the gene for this compound synthase from a native producer (e.g., Coprinus cinereus) into a host microbe. nih.govwikipedia.org | This compound synthase | Enables the host to produce the target compound. |
| Precursor Pathway Engineering | Overexpression of genes in the MVA or DXP pathway to increase the intracellular pool of FPP. nih.gov | HMG-CoA reductase, FPP synthase | Increased availability of the direct precursor for this compound synthesis. |
| Competing Pathway Regulation | Deletion or downregulation of genes that divert FPP to other products (e.g., sterols or other terpenes). youtube.com | Squalene synthase | Increased metabolic flux towards the desired sesquiterpene. |
| Protein Engineering | Modifying the synthase enzyme itself, for example, through codon optimization or creating fusion proteins. nih.gov | This compound synthase, FPP synthase | Enhanced enzyme expression, stability, and catalytic efficiency. |
Once a genetically engineered microbial strain is developed, optimizing the fermentation conditions is critical to maximizing the yield and productivity of this compound. The goal is to create an environment where the microbial factory can thrive and efficiently convert substrate into product. mdpi.com Key parameters that require careful control and optimization include pH, temperature, nutrient composition, and aeration. mdpi.comnih.gov
The optimal conditions are highly dependent on the specific host organism. For instance, studies on Saccharomyces cerevisiae have shown that temperature and pH significantly affect growth and metabolite production, with optimal pH for some fermentation processes being around 5.0. mdpi.com
A systematic approach, often employing statistical methods like Design of Experiments (DoE), is used to identify the ideal setpoints for these parameters. nih.gov This involves varying factors such as carbon source concentration (e.g., glucose, sucrose), nitrogen source, and shaking speed to map their effects on product yield. nih.gov For volatile compounds like sesquiterpenes, adding an organic overlay (e.g., dodecane) to the fermentation broth can capture the product and prevent its loss due to evaporation, while also potentially reducing product toxicity to the cells. mdpi.com
Table 2: Critical Fermentation Parameters and Their Impact on Metabolite Production
| Parameter | General Impact on Fermentation | Example Optimization Range (S. cerevisiae) |
| Temperature | Affects enzyme kinetics and cell growth rate. Sub-optimal temperatures can reduce productivity or lead to cell stress. mdpi.com | 22-35 °C mdpi.commdpi.com |
| pH | Influences nutrient uptake, enzyme activity, and cell membrane stability. mdpi.com | 4.0-7.0 mdpi.com |
| Carbon Source | The primary source of energy and building blocks for the cells and the final product. Concentration affects growth and yield. nih.gov | 1-7% (w/v) Sucrose/Glucose mdpi.comnih.gov |
| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, and other cellular components. nih.gov | Yeast extract, Peptone, Ammonium sulfate (B86663) nih.gov |
| Aeration/Agitation | Supplies necessary oxygen for aerobic microbes and ensures homogenous mixing of nutrients and cells. nih.gov | 130-180 rpm (shaker flask) nih.govmdpi.com |
| Inoculum Density | The initial concentration of cells can affect the lag phase duration and the overall fermentation time. mdpi.com | OD₆₀₀ of 0.6 mdpi.com |
Enzymatic Biotransformation and Biocatalysis for this compound Production
An alternative or complementary approach to de novo biosynthesis is biocatalysis, which uses isolated enzymes or whole-cell systems to perform specific chemical transformations on a supplied substrate. nih.gov This method can be advantageous as it avoids the complexities of engineering and regulating an entire multi-step metabolic pathway. youtube.com
For this compound, this could involve the enzymatic cyclization of farnesyl pyrophosphate (FPP) using a purified or immobilized this compound synthase. wikipedia.org The enzyme, sourced from a native producer like Coprinus cinereus, would be added to a reaction vessel containing FPP, converting it into this compound. wikipedia.org This in vitro approach offers high specificity and can lead to a very pure product stream, simplifying downstream processing.
Another strategy is biotransformation, where microorganisms are used to modify a structurally related precursor molecule into the desired product. For example, studies have demonstrated the biotransformation of limonene (B3431351) and α-pinene into other valuable terpenoids using various fungi and bacteria. mdpi.com A similar process could potentially be developed to convert an abundant, cheap sesquiterpene precursor into this compound, although specific examples for this transformation are not yet widely reported.
Scale-Up Considerations for Industrial Application
Translating a successful laboratory-scale production process to an industrial scale is a significant challenge in biotechnology. nih.gov The goal is to reproduce the high yields and productivity achieved in small flasks or bench-top bioreactors in large, commercial-scale fermenters, which can be thousands of liters in volume. researchgate.netnih.gov
Several critical factors must be addressed during scale-up:
Process Control and Monitoring: Maintaining optimal conditions (pH, temperature, dissolved oxygen) consistently throughout a large-volume fermenter requires sophisticated sensor technology and automated control systems. researchgate.net
Sterility: The risk of contamination by competing microorganisms increases with the scale and duration of the fermentation, necessitating stringent sterilization protocols.
Scale-down models are often used to study the conditions found in large fermenters at a laboratory scale, helping to anticipate and solve problems before committing to expensive, large-scale runs. nih.gov Successful scale-up requires a deep understanding of both the microbial physiology and the physical engineering principles governing bioreactor performance. nih.gov
Synthesis and Evaluation of Alpha Muurolene Derivatives and Analogues
Design and Synthetic Strategies for Structural Modifications
The design of alpha-muurolene (B108458) derivatives is largely guided by the structures of naturally occurring analogues that exhibit interesting biological activities. The this compound molecule serves as a foundational scaffold for chemical synthesis, providing a template for creating new derivatives. A significant source of inspiration comes from marine organisms, particularly sponges of the genus Dysidea, which have yielded a variety of novel muurolane-type sesquiterpenes. researchgate.netnih.gov
Key synthetic strategies often focus on the oxidation of the muurolane core. Observations of naturally occurring derivatives from the marine sponge Dysidea cinerea reveal several common structural modifications that can be mimicked synthetically: nih.gov
Hydroxylation: Introduction of hydroxyl groups to form diols, such as in (4R,5R)-muurol-1(6),10(14)-diene-4,5-diol and (4R,5R)-muurol-1(6)-ene-4,5-diol.
Oxidation to Ketones: Further oxidation to yield diones, as seen in the 1,10-seco-muurolane derivatives.
Ring Opening: Formation of seco-muurolanes, where the carbon skeleton is opened, creating compounds like (4S)-4-hydroxy-1,10-seco-muurol-5-ene-1,10-dione.
Cyclization and Rearrangement: The formation of complex structures like seco-cyclo-muurolane derivatives containing carboxylic acid groups.
While extensive synthesis of this compound derivatives is still a developing area, strategies applied to other terpenes provide a roadmap. For instance, the synthesis of derivatives from the related monoterpene α-pinene has involved creating amino esters, amino alcohols, and β-lactams to enhance antimicrobial properties. nih.gov Similarly, derivatization of the triterpenoid (B12794562) lupeol (B1675499) through oxidation and aldolization reactions has been used to generate compounds with α-glucosidase inhibitory activity. These approaches suggest that functionalization of the this compound scaffold through the introduction of nitrogen- and oxygen-containing groups is a promising strategy for generating chemical diversity.
The stereochemistry of the resulting derivatives is a critical aspect of the synthesis, with specific spatial arrangements of functional groups being essential for biological interactions. nih.gov
In Vitro Evaluation of Bioactivity of Modified Analogs
The in vitro evaluation of this compound analogues and related muurolane sesquiterpenoids has primarily focused on their antimicrobial and cytotoxic activities. researchgate.net The inherent, though often moderate, antimicrobial properties of essential oils containing this compound provide the rationale for exploring the bioactivity of its derivatives. mdpi.com
Studies on muurolane-type sesquiterpenes isolated from the marine sponge Dysidea fragilis have demonstrated inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net This suggests that the muurolane skeleton is a viable pharmacophore for antibacterial agents.
While data on a broad library of synthetic this compound derivatives is limited, research on analogous terpene derivatives provides insight into the types of evaluations performed. For example, synthetic derivatives of α-pinene were tested against a panel of microbes including Gram-positive bacteria (Micrococcus luteus, Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a fungus (Candida albicans). nih.gov Similarly, evaluations of sesquiterpene derivatives from other natural sources have included assays for anti-HIV-1 activity and the inhibition of nitric oxide production in macrophage cell lines to screen for anti-inflammatory potential. nih.gov
The following table summarizes the findings for a selection of naturally occurring muurolane derivatives isolated from marine sponges, which serve as models for synthetic efforts.
| Compound/Derivative Class | Source Organism | Bioactivity Evaluated | Findings |
| Muurolane Sesquiterpenoids | Dysidea fragilis | Antimicrobial | Several isolated sesquiterpenoids inhibited the growth of Staphylococcus aureus. researchgate.net |
| Muurolane-type Sesquiterpenes | Dysidea cinerea | General Bioactivity | Seven new derivatives, including diols and seco-diones, were isolated, providing new scaffolds for future bioactivity testing. nih.gov |
| (+)-3beta-hydroxy-alpha-muurolene | Marine Organisms | Not Specified | Isolation of this novel derivative expands the known structural diversity of the muurolane family, making it a target for future evaluation. |
Structure-Activity Relationship Studies of this compound Scaffold
Structure-activity relationship (SAR) studies aim to connect the specific chemical structure of a molecule to its observed biological effect. For the this compound scaffold, SAR analysis is in its early stages and relies heavily on comparing the activities of the few known natural and synthetic analogues.
Initial insights can be drawn from comparing the bioactivity of parent terpenes to their derivatives. For instance, in studies of α-pinene, the natural compound showed modest or no antimicrobial activity, whereas its β-lactam derivative demonstrated a significant, up to 43-fold, increase in activity against S. aureus. nih.gov This highlights that the addition of specific functional groups, in this case a strained four-membered ring, can dramatically enhance bioactivity. Although not yet demonstrated for this compound, this suggests that similar modifications could be highly effective.
SAR studies on other cyclic terpenes, such as cassane diterpenes, have shown that the presence or absence of seemingly minor groups, like a methyl group at a specific position (C-14), can be critical for cytotoxic and anti-inflammatory activity. mdpi.com This underscores the importance of subtle structural features. Applying this principle to the this compound scaffold, future SAR studies would need to investigate the role of the isopropyl and methyl groups, as well as the position and stereochemistry of the double bonds, in modulating bioactivity.
Advanced Research Methodologies and Challenges
Methodological Approaches for Reliable Identification and Quantification in Complex Mixtures
The accurate identification and quantification of α-muurolene, particularly within complex mixtures such as essential oils, is a fundamental challenge. Given that it is often one of many components, distinguishing it from its isomers and other related sesquiterpenes requires robust analytical techniques.
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for this purpose. mdpi.comthegoodscentscompany.com This technique separates the volatile compounds in a mixture based on their boiling points and interactions with the chromatography column, after which the mass spectrometer fragments the individual compounds, generating a unique mass spectrum that acts as a chemical fingerprint. nist.gov
However, the mass spectra of many sesquiterpene isomers are very similar, making unambiguous identification based on MS data alone difficult. To enhance reliability, researchers rely on the Kovats Retention Index (RI). nist.govpherobase.com The RI is a standardized measure of a compound's retention time in gas chromatography, relative to a series of n-alkane standards. By comparing the experimentally determined RI of a peak with published values for α-muurolene on specific column types (polar and non-polar), a much higher degree of confidence in its identification can be achieved. nist.govpherobase.com For instance, the NIST WebBook and other databases provide extensive lists of retention indices for α-muurolene on various GC columns, which are indispensable for accurate analysis. nist.gov
Table 1: Analytical Methods for α-Muurolene Identification
| Methodology | Principle | Application to α-Muurolene | Key for Reliability |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and provides a mass spectrum (fingerprint) for each. | Separation and detection of α-muurolene within essential oils and other complex extracts. mdpi.comthegoodscentscompany.com | Provides structural information but can be ambiguous for isomers. nist.gov |
| Kovats Retention Index (RI) | Standardizes GC retention times relative to n-alkanes. | Confirms identity by matching experimental RI with database values on specific columns. pherobase.com | Crucial for differentiating α-muurolene from other sesquiterpene isomers. nist.gov |
Strategies for Ensuring Reproducibility in Biosynthesis Studies
The biosynthesis of terpenes like α-muurolene in engineered microbial systems is a promising avenue for sustainable production. However, achieving high, reproducible yields is a significant challenge due to the complexity of microbial metabolism. nih.gov Several strategies are employed to enhance the capabilities of these cellular factories. beilstein-journals.org
One key approach is the optimization of precursor supply. mdpi.com α-Muurolene is derived from the isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov To increase the pool of these precursors, metabolic engineering techniques are used, such as overexpressing rate-limiting enzymes in the pathway (e.g., HMG-CoA reductase in the mevalonate (B85504) pathway) or introducing entire heterologous pathways. beilstein-journals.orgnih.gov
Another critical strategy involves protein engineering of the terpene synthases themselves. nih.gov The enzymes responsible for converting the universal precursors into the specific terpene skeleton can be modified through methods like directed evolution or site-directed mutagenesis to improve their activity, stability, and product specificity. nih.gov Furthermore, eliminating competing metabolic pathways that divert carbon flow away from terpene production can significantly boost yields. mdpi.com Ensuring the stable and optimal expression of the biosynthetic genes, often through codon optimization and the use of strong, inducible promoters, is fundamental to achieving reproducible results. beilstein-journals.orgnih.gov
Addressing Experimental Limitations (e.g., solubility in aqueous systems via nanoformulation)
A significant experimental limitation when studying α-muurolene is its lipophilic nature, which results in very low water solubility. thegoodscentscompany.comthegoodscentscompany.com This poor solubility poses a major challenge for in vitro biological assays that are typically conducted in aqueous media, as it limits the compound's bioavailability and can lead to inaccurate results.
To overcome this, researchers are turning to nanoformulation technologies. mdpi.comnih.gov One effective strategy is the encapsulation of the lipophilic sesquiterpene within biodegradable polymeric nanoparticles. mdpi.com For example, nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) and polyvinyl alcohol (PVA) have been used to encapsulate other sesquiterpenes. mdpi.comnih.gov This process creates a water-dispersible formulation, effectively increasing the compound's solubility in aqueous environments.
These nanoformulations not only improve biocompatibility but also allow for controlled release and better interaction with biological systems. mdpi.com Studies have shown that encapsulating sesquiterpenes in this manner can improve their effects in cellular models without causing the cytotoxicity sometimes observed with the unencapsulated, pure compound. nih.gov This approach makes it possible to more accurately study the biological activities of hydrophobic compounds like α-muurolene in a laboratory setting.
Table 2: Physical Properties and Formulation Strategy for α-Muurolene
| Property | Value/Description | Challenge | Solution |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₄ wikipedia.org | N/A | N/A |
| Water Solubility | Very low (e.g., estimated at 0.06276 mg/L @ 25 °C) thegoodscentscompany.com | Poor bioavailability in aqueous-based biological assays. | Nanoformulation: Encapsulation in polymeric nanoparticles (e.g., PLGA/PVA) to create a water-dispersible system. mdpi.comnih.gov |
| logP (o/w) | High (e.g., estimated at 6.557) thegoodscentscompany.com | Indicates high lipophilicity, contributing to poor aqueous solubility. | Nanoencapsulation improves handling and biocompatibility. nih.gov |
Overcoming Stereochemical Challenges in Chemical Synthesis
The chemical synthesis of α-muurolene is complicated by the presence of multiple stereogenic centers in its structure. nih.govnist.gov The precise three-dimensional arrangement of atoms is critical to its identity and function. Therefore, a key challenge in its total synthesis is controlling the stereochemistry to produce the correct enantiomer. rijournals.com
Modern organic synthesis relies on asymmetric synthesis to address this challenge. nih.gov This field encompasses several strategies to selectively create one enantiomer over the other. rijournals.com These methods include:
Chiral Catalysts: Using small amounts of a chiral metal complex or organocatalyst to direct the reaction towards the desired stereoisomer. rijournals.comknu.ac.kr
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the starting material to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. researchgate.netnih.gov
Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure molecule that already contains some of the required stereocenters. nih.gov
Achieving high stereoselectivity often requires extensive optimization of reaction conditions. researchgate.net The complexity of molecules like α-muurolene means that a multi-step synthesis must be carefully designed to build up the carbon skeleton while precisely setting each chiral center. nih.govnih.gov The development of novel synthetic methods and a deeper understanding of reaction mechanisms are crucial for overcoming the stereochemical hurdles inherent in the synthesis of complex natural products. researchgate.netresearchgate.net
Future Research Directions in Alpha Muurolene Studies
Elucidation of Undiscovered Molecular Targets and Cellular Pathways
While alpha-muurolene (B108458) has been associated with various biological effects, including antimicrobial and insecticidal activities, the precise molecular targets and cellular pathways through which it exerts these effects are not yet fully understood. Future research should focus on identifying the specific proteins, enzymes, and receptors that interact with this compound.
Initial studies have provided some clues. For instance, essential oils containing this compound have demonstrated antibacterial and antifungal properties. vulcanchem.comthegoodscentscompany.com Research on the essential oil of Amorpha fruticosa, which contains this compound, suggests that one of its antimicrobial mechanisms may involve the alteration of cell membrane hydrophobicity. mdpi.com This disruption of the cell membrane is a common mechanism for lipophilic compounds like sesquiterpenes. nih.gov However, the specific molecular interactions that lead to this disruption and whether other intracellular targets are involved remain to be elucidated.
In the context of its insecticidal potential, in silico studies have pointed towards the mosquito juvenile hormone-binding protein (mJHBP) from Aedes aegypti as a possible molecular target for this compound. nih.gov These computational models suggest that this compound could interfere with the hormonal regulation in insects, presenting an eco-friendly alternative to synthetic pesticides. nih.gov Further experimental validation is necessary to confirm this interaction and to understand the downstream cellular consequences.
Additionally, some computational analyses have suggested this compound as a candidate for investigation in the context of neurodegenerative diseases like Alzheimer's, based on its potential interactions with relevant proteins. Unraveling these and other undiscovered molecular interactions will be crucial for a comprehensive understanding of this compound's bioactivity and for the development of any potential therapeutic applications.
Table 1: Potential and Investigated Molecular Targets of this compound
| Potential Target Class | Specific Example | Investigated Effect | Research Approach |
| Microbial Cell Membranes | Bacterial and Fungal Cells | Alteration of membrane hydrophobicity, leading to antimicrobial activity. mdpi.com | In vitro antimicrobial assays, flow cytometry. mdpi.com |
| Insect Hormone-Binding Proteins | Mosquito Juvenile Hormone-Binding Protein (mJHBP) | Potential disruption of insect development and reproduction. nih.gov | In silico molecular docking and dynamics simulations. nih.gov |
| Proteins Associated with Neurodegenerative Diseases | Not specified | Potential modulation of disease-related pathways. | In silico screening. |
Exploration of Novel this compound Synthases and Biosynthetic Routes
The biosynthesis of this compound, like other sesquiterpenes, originates from farnesyl diphosphate (B83284) (FPP). nih.gov The key enzymes responsible for the cyclization of FPP into the characteristic muurolane skeleton are this compound synthases. A significant area of future research lies in the discovery and characterization of novel this compound synthases from a diverse range of organisms.
One of the well-characterized this compound synthases is Cop3, an enzyme from the fungus Coprinus cinereus. wikipedia.org The discovery and study of such fungal synthases have opened the door to understanding the enzymatic diversity that leads to the vast array of sesquiterpene structures found in nature. nih.govwikipedia.org
Recent research has uncovered a multitude of sesquiterpene synthases in various plants and fungi, many of which are multiproduct enzymes. nih.govnih.gov For example, studies on Aquilaria sinensis have identified several new terpene synthase (TPS) genes, highlighting the diversity of enzymatic functions even within a single plant species. nih.gov Similarly, research on Freesia x hybrida identified a sesquiterpene synthase, FhTPS7, that produces at least 24 different sesquiterpenes, including this compound. nih.gov The exploration of the genomes and transcriptomes of plants and microorganisms known to produce this compound is likely to reveal a wealth of novel synthases with unique properties and product profiles.
Understanding the biosynthetic routes in different organisms is also crucial. For instance, in the wild tomato Solanum habrochaites, a novel pathway for sesquiterpene biosynthesis involving a Z,Z-farnesyl pyrophosphate intermediate has been discovered, challenging the conventional view that sesquiterpenes are exclusively derived from E,E-FPP. nih.gov Investigating whether similar alternative pathways exist for this compound biosynthesis could provide new insights into the regulation and evolution of terpene metabolism.
Table 2: Examples of Characterized Sesquiterpene Synthases
| Enzyme Name | Source Organism | Major Products | Reference |
| Cop3 (α-muurolene synthase) | Coprinus cinereus (fungus) | α-muurolene | wikipedia.org |
| FhTPS7 | Freesia x hybrida (plant) | Copaene, elemene, β-maaliene, α-muurolene, and others | nih.gov |
| TPS12 | Aquilaria sinensis (plant) | β-farnesene, nerolidol (B1678203), hinesol, γ-eudesmol | nih.gov |
| AmDG2 (α-humulene synthase) | Aquilaria malaccensis (plant) | α-humulene, β-caryophyllene | mdpi.comnih.gov |
| ChTPS6 | Cochliobolus heterostrophus (fungus) | Cubebol | acs.org |
Development of Sustainable and High-Yield Biotechnological Platforms
The production of this compound through direct extraction from plants can be inefficient and unsustainable due to low yields and variability in concentration. A significant future research direction is therefore the development of sustainable and high-yield biotechnological platforms for its production using engineered microorganisms.
Metabolic engineering of microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae has proven successful for the production of various sesquiterpenes. nih.govhhu.de These microorganisms can be genetically modified to express heterologous sesquiterpene synthase genes and to enhance the metabolic flux towards the precursor molecule, FPP. hawaii.edu For example, the expression of plant-derived cyclase genes in E. coli has led to the synthesis of sesquiterpenes like (+)-delta-cadinene. nih.gov
Future work in this area should focus on several key aspects:
Host Selection and Engineering: Identifying the most suitable microbial chassis for this compound production and engineering its central metabolism to increase the supply of FPP. This could involve the introduction of heterologous mevalonate (B85504) (MVA) pathways. hawaii.edu
Enzyme Discovery and Optimization: Screening for and engineering highly active and specific this compound synthases that are well-expressed and functional in the chosen microbial host.
Process Optimization: Developing optimized fermentation conditions, including medium composition, temperature, and product recovery methods, to maximize yield and productivity.
The development of such microbial cell factories would not only provide a sustainable source of this compound but also facilitate the production of its derivatives and analogues.
Comprehensive Understanding of its Broader Ecological Footprint
This compound is a volatile organic compound (VOC) that plays a significant role in the chemical ecology of plants. vulcanchem.com A deeper understanding of its broader ecological footprint is a key area for future research. This includes its role in plant-herbivore interactions, plant-pathogen interactions, and its influence on the surrounding ecosystem.
As a semiochemical, this compound can act as a signaling molecule in plant defense. pherobase.com It is often released by plants in response to herbivory, where it can act as a repellent to the herbivore or attract natural enemies of the pest. numberanalytics.comnih.gov For instance, sesquiterpenes are known to be involved in the indirect defense of plants by attracting parasitic wasps that lay their eggs in herbivorous caterpillars. nih.gov Investigating the specific effects of this compound on different insect species will provide a clearer picture of its role in these complex ecological networks. tandfonline.com
The compound's contribution to the antimicrobial properties of essential oils suggests a role in defending plants against microbial pathogens. vulcanchem.com Future studies could explore its specific activity against a range of phytopathogens and the mechanisms by which it confers resistance.
Furthermore, the release of this compound into the atmosphere contributes to the complex mixture of biogenic VOCs that can influence atmospheric chemistry. vulcanchem.com Its potential allelopathic effects, where it may inhibit the growth of competing plant species, also warrant further investigation. numberanalytics.com A comprehensive understanding of these ecological roles is essential for appreciating the full significance of this widespread natural product.
Rational Design and Synthesis of Enhanced Bioactive Analogues
The natural structure of this compound serves as a valuable scaffold for the rational design and synthesis of new, enhanced bioactive analogues. This area of research aims to improve the potency, selectivity, and pharmacokinetic properties of the parent compound for potential applications in medicine and agriculture.
The process of rational design involves understanding the structure-activity relationships (SAR) of this compound and its derivatives. unimi.it By identifying the key structural features responsible for its biological activity, chemists can design and synthesize novel analogues with improved properties. This can be aided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.gov
For example, research on other sesquiterpenes, such as sesquiterpene lactones, has shown that chemical modification can lead to derivatives with enhanced antimicrobial activity. nih.gov A similar approach could be applied to this compound. The isolation of naturally occurring derivatives, such as (+)-3beta-hydroxy-alpha-muurolene from marine organisms, provides insights into how structural modifications can influence bioactivity.
The synthesis of these new analogues can be achieved through various chemical strategies. nih.gov Once synthesized, these compounds would need to be screened for their biological activity against a range of targets to identify promising candidates for further development. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and can be effectively applied to unlock the full potential of the this compound scaffold. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
